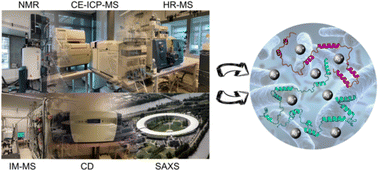Structural and dynamical insights into SilE silver binding from combined analytical probes†
Physical Chemistry Chemical Physics Pub Date: 2022-12-16 DOI: 10.1039/D2CP04206A
Abstract
Silver has been used for its antimicrobial properties to fight infection for thousands of years. Unfortunately, some Gram-negative bacteria have developed silver resistance causing the death of patients in a burn unit. The genes responsible for silver resistance have been designated as the sil operon. Among the proteins of the sil operon, SilE has been shown to play a key role in bacterial silver resistance. Based on the limited information available, it has been depicted as an intrinsically disordered protein that folds into helices upon silver ion binding. Herein, this work demonstrates that SilE is composed of 4 clearly identified helical segments in the presence of several silver ions. The combination of analytical and biophysical techniques (NMR spectroscopy, CD, SAXS, HRMS, CE-ICP-MS, and IM-MS) reveals that SilE harbors four strong silver binding sites among the eight sites available. We have also further evidenced that SilE does not adopt a globular structure but rather samples a large conformational space from elongated to more compact structures. This particular structural organization facilitates silver binding through much higher accessibility of the involved His and Met residues. These valuable results will advance our current understanding of the role of SilE in the silver efflux pump complex mechanism and will help in the future rational design of inhibitors to fight bacterial silver resistance.

Recommended Literature
- [1] Development of catalyst complexes for upgrading biomass into ester-based biolubricants for automotive applications: a review
- [2] Fingerprinting and aging of ink by easy ambient sonic-spray ionization mass spectrometry†
- [3] Probing the nature and resistance of the molecule–electrode contact in SAM-based junctions†
- [4] Taking a closer look – how the microstructure of Dion–Jacobson perovskites governs their photophysics†
- [5] Influence of the coligand in the magnetic properties of a series of copper(ii)–phenylmalonate complexes†
- [6] Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues
- [7] Discrimination of enantiomers of amides with two stereogenic centers enabled by chiral bisthiourea derivatives using 1H NMR spectroscopy†
- [8] Biochemical
- [9] On the stability of manganese tris(β-diketonate) complexes as redox mediators in DSSCs†
- [10] Ultrafast optical switching based on mutually enhanced resonance modes in gold nanowire gratings†










